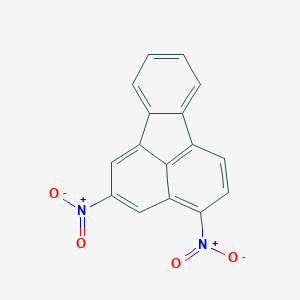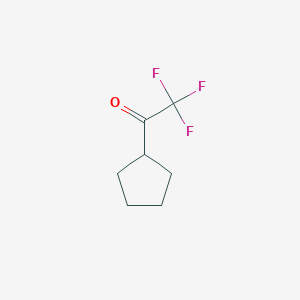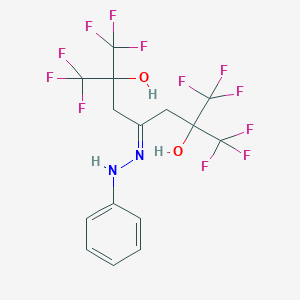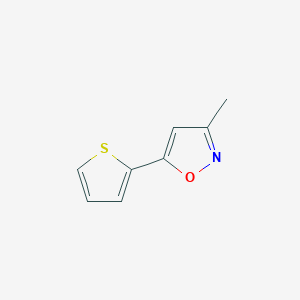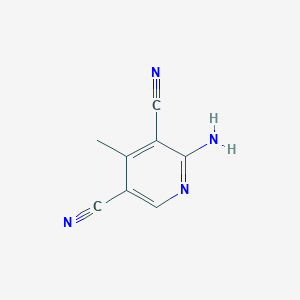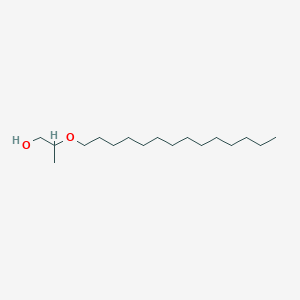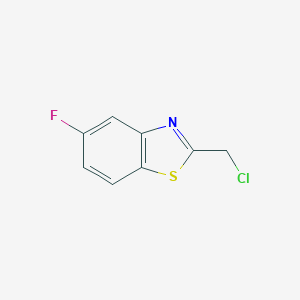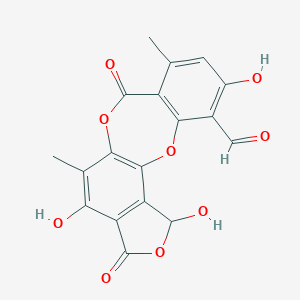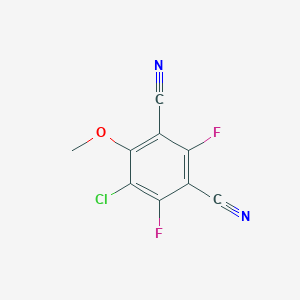
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile, also known as CDC, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. CDC is a versatile compound that has been used in the synthesis of several pharmaceuticals and agrochemicals.
作用機序
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile's mechanism of action is not yet fully understood. However, studies have shown that 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile inhibits the activity of several enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
生化学的および生理学的効果
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been shown to have several biochemical and physiological effects. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of tyrosine kinases. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has also been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has several advantages for lab experiments. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is relatively easy to synthesize and has a high yield. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is also stable under normal laboratory conditions, making it easy to handle. However, 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has some limitations for lab experiments. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is toxic and requires special handling procedures. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is also relatively expensive compared to other chemicals used in lab experiments.
将来の方向性
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has several potential applications in various fields, including medicine and agriculture. Future research should focus on developing new synthesis methods for 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile that are more efficient and cost-effective. Future research should also focus on understanding 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile's mechanism of action in more detail to develop new drugs that target tyrosine kinases and other enzymes involved in cell signaling pathways. Additionally, future research should focus on developing new applications of 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile in the field of agriculture, such as developing new herbicides and insecticides.
合成法
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile can be synthesized using several methods, including the reaction of 2,4-difluoro-5-methoxybenzoic acid with thionyl chloride, followed by the reaction with potassium cyanide. Another method involves the reaction of 2,4-difluoro-5-methoxybenzoic acid with phosphorus oxychloride, followed by the reaction with potassium cyanide. The yield of 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile using these methods is around 70%.
科学的研究の応用
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been extensively used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been used as a key intermediate in the synthesis of several anti-cancer drugs, such as sorafenib and regorafenib. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has also been used in the synthesis of several agrochemicals, such as herbicides and insecticides.
特性
CAS番号 |
104581-68-2 |
|---|---|
製品名 |
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile |
分子式 |
C9H3ClF2N2O |
分子量 |
228.58 g/mol |
IUPAC名 |
5-chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H3ClF2N2O/c1-15-9-5(3-14)7(11)4(2-13)8(12)6(9)10/h1H3 |
InChIキー |
AHYJSBQITOYZDT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1Cl)F)C#N)F)C#N |
正規SMILES |
COC1=C(C(=C(C(=C1Cl)F)C#N)F)C#N |
同義語 |
5-Chloro-2,4-difluoro-6-methoxyisophthalonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



